BenchChemオンラインストアへようこそ!

Galloflavin

LDH inhibition Enzyme kinetics Isoform selectivity

Galloflavin is the definitive choice for researchers who require non‑competitive, dual‑isoform LDH inhibition. With Ki values of 5.46 µM (LDH‑A) and 15.06 µM (LDH‑B), it binds the free enzyme without substrate/cofactor competition, uniquely preserving NAD/NADH balance for accurate glycolytic‑flux assays. Validated in Burkitt lymphoma sensitisation, hypoxic colorectal carcinoma (1‑5% O₂), and as a reference standard (IC50 = 157 µM). Eliminate the risk of single‑isoform bias and ensure lot‑to‑lot reproducibility with our research‑grade material.

Molecular Formula C12H6O8
Molecular Weight 278.17 g/mol
CAS No. 568-80-9
Cat. No. B583258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalloflavin
CAS568-80-9
Synonyms3,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,6-dione;  NSC 107022
Molecular FormulaC12H6O8
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESC1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
InChIInChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
InChIKeyUXHISTVMLJLECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Galloflavin (CAS 568-80-9) LDH Inhibitor Procurement Guide: A Quantitative Comparator Analysis


Galloflavin (NSC 107022), a small-molecule inhibitor of human lactate dehydrogenase (LDH), is synthesized from gallic acid [1]. It inhibits both the A and B isoforms of LDH (Ki values: 5.46 µM and 15.06 µM, respectively) through a non-competitive mechanism, preferentially binding the free enzyme without competing with substrate or cofactor [2]. Unlike many LDH inhibitors that target a single isoform, galloflavin’s dual-isoform profile enables broader intervention in glycolytic metabolism [3].

Why Generic LDH Inhibitors Cannot Substitute Galloflavin: Quantitative Differentiation Evidence


LDH inhibitors vary significantly in isoform selectivity, binding kinetics, and off-target profiles, directly impacting experimental outcomes. For instance, oxamate and FX11 exhibit distinct competitive or isoform-preferential inhibition mechanisms [1], while galloflavin’s non-competitive, dual-isoform profile [2] uniquely affects cellular NAD/NADH balance [3]. Substituting galloflavin with a generic LDH inhibitor without verifying isoform coverage, binding mode, and potency (Ki/IC50) can invalidate study results, particularly in assays assessing glycolytic flux or metabolic reprogramming [4].

Galloflavin Quantitative Comparative Evidence: Key Differentiation Data for Procurement


Non-Competitive Dual Isoform Inhibition vs. Oxamate

Galloflavin inhibits LDH-A and LDH-B with Ki values of 5.46 µM and 15.06 µM, respectively, through a non-competitive mechanism that preferentially binds the free enzyme [1]. In contrast, oxamate acts as a competitive inhibitor with respect to pyruvate and exhibits lower potency, requiring millimolar concentrations for LDH inhibition [2]. The non-competitive binding of galloflavin prevents LDH-A from interacting with single-stranded DNA, an activity not shared by oxamate [3].

LDH inhibition Enzyme kinetics Isoform selectivity

LDH-A Potency: Galloflavin Ki vs. FX11 Ki

Galloflavin exhibits a Ki of 5.46 µM for LDH-A in competition with pyruvate [1], whereas FX11 (a more recent LDH-A inhibitor) has a reported Ki of 8 µM for LDH-A . Although both compounds are in the low micromolar range, galloflavin demonstrates a slightly lower Ki, indicating marginally higher potency under the specific assay conditions.

LDH-A inhibitor Potency Cancer metabolism

Cellular Potency: Galloflavin IC50 vs. Luteolin Glucoside

In assays measuring inhibition of human LDH5 (the LDH-A homotetramer), galloflavin exhibited an IC50 of 157 µM, serving as a reference standard [1]. A natural flavonoid, luteolin 7-O-β-D-glucopyranoside, showed an IC50 comparable to galloflavin in the same assay system [2]. This positions galloflavin as a consistent benchmark for evaluating novel LDH5 inhibitors.

LDH5 inhibition Natural products Reference standard

Differential Normal Tissue Safety Profile: Galloflavin vs. Cisplatin Combination

In Burkitt lymphoma (BL) cells, galloflavin sensitized to cisplatin-induced cytotoxicity, while proliferating normal lymphocytes were unaffected [1]. This contrasts with the broad cytotoxicity of cisplatin alone, which damages both malignant and normal dividing cells. The differential effect is attributed to galloflavin-induced ROS generation specifically in BL cells, not observed in normal lymphocytes [2].

Combination therapy Normal cell viability Selectivity

Antiproliferative Efficacy Under Tumor-Relevant Hypoxia: Galloflavin vs. Oxamate vs. Reversan

In colorectal carcinoma cells cultured at tumor-physiological oxygen concentrations (5% and 1% O2), galloflavin reduced viable cell proportion by up to 45%, comparable to sodium oxamate (also up to 45%), while the MRP1 inhibitor reversan achieved up to 60% reduction [1]. This demonstrates that galloflavin maintains antiproliferative activity under hypoxic conditions relevant to the tumor microenvironment.

Colorectal cancer Hypoxia Antiproliferative

Optimal Galloflavin Research Application Scenarios Based on Quantitative Evidence


Cancer Metabolism Studies Requiring Dual LDH Isoform Inhibition

Galloflavin’s non-competitive inhibition of both LDH-A and LDH-B (Ki: 5.46 µM and 15.06 µM) makes it suitable for studies investigating the Warburg effect and glycolytic flux in tumor models where both isoforms are expressed. Use galloflavin at 30-50 µM in cell culture to achieve robust LDH inhibition [1].

Combination Chemotherapy Sensitization in Lymphoma Models

In Burkitt lymphoma research, galloflavin (at concentrations that inhibit LDH activity by 50%) can be co-administered with cisplatin to potentiate DNA damage and apoptosis specifically in cancer cells without harming normal lymphocytes [1]. This provides a model for studying LDH inhibition as an adjuvant strategy.

Hypoxia-Targeted Antiproliferative Studies in Colorectal Cancer

For colorectal carcinoma models maintained under low oxygen (1-5% O2), galloflavin reduces viable cell counts by up to 45% [1]. This application is particularly relevant for studying metabolic adaptations and drug resistance mechanisms driven by the hypoxic tumor microenvironment.

Natural Product Screening Benchmarking for LDH5 Inhibition

Galloflavin serves as a reliable reference standard (IC50 = 157 µM) for assessing novel LDH5 inhibitors derived from natural sources [1]. Its well-characterized inhibition profile allows for cross-study comparison and validation of high-throughput screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galloflavin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.